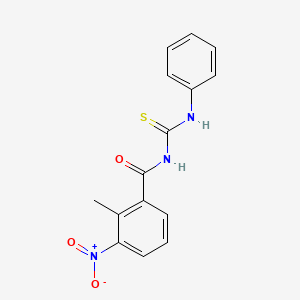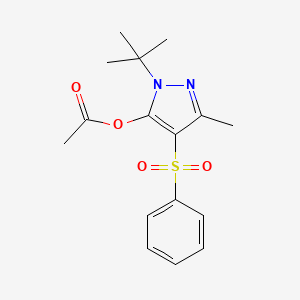
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide, also known as DBAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBAA belongs to the class of compounds known as acrylamides, which are widely used in organic synthesis due to their high reactivity and versatility. In recent years, DBAA has gained attention for its unique chemical properties and its potential to serve as a valuable tool in various fields of research.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. By inhibiting PARP activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to exhibit a range of other biochemical and physiological effects. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is its high reactivity and versatility, which makes it a valuable tool for organic synthesis. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to exhibit potent anti-cancer activity, which may make it a valuable tool in the development of new cancer therapies. However, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide in lab experiments is limited by its relatively low yield and the difficulty of synthesizing it in large quantities.
未来方向
There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide. One area of interest is the development of new cancer therapies based on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide and related compounds. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide may help to overcome some of the limitations associated with its use in lab experiments.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then converted to its corresponding acid chloride, which is subsequently reacted with 4-methylphenylamine to yield the desired product. The overall yield of this process is typically around 25%, and the purity of the final product can be further improved through recrystallization.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
属性
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-2-4-14(5-3-13)6-9-18(20)19-15-7-8-16-17(12-15)22-11-10-21-16/h2-9,12H,10-11H2,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMFSSMTHXNCA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-p-tolylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)

![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)

![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)
![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)